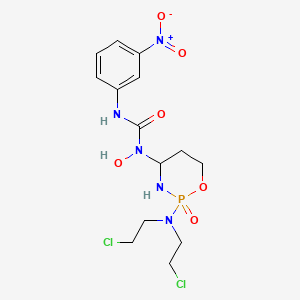
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(3-nitrophenyl)-, P-oxide
描述
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(3-nitrophenyl)-, P-oxide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a urea moiety, a bis(2-chloroethyl)amino group, and an oxazaphosphorine ring. Its molecular formula is C14H27Cl2N4O4P, and it has a molecular weight of approximately 432.27 g/mol .
属性
CAS 编号 |
97139-37-2 |
|---|---|
分子式 |
C14H20Cl2N5O6P |
分子量 |
456.2 g/mol |
IUPAC 名称 |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C14H20Cl2N5O6P/c15-5-7-19(8-6-16)28(26)18-13(4-9-27-28)20(23)14(22)17-11-2-1-3-12(10-11)21(24)25/h1-3,10,13,23H,4-9H2,(H,17,22)(H,18,26) |
InChI 键 |
QUQUIFZMIMEVHX-UHFFFAOYSA-N |
规范 SMILES |
C1COP(=O)(NC1N(C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])O)N(CCCl)CCCl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(3-nitrophenyl)-, P-oxide involves multiple steps. The initial step typically includes the reaction of urea with bis(2-chloroethyl)amine to form an intermediate compound. This intermediate is then reacted with tetrahydro-2H-1,3,2-oxazaphosphorine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. The industrial production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
化学反应分析
Types of Reactions
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(3-nitrophenyl)-, P-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia and amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxides, amines, and substituted derivatives. These products have different chemical and physical properties, making them useful in various applications .
科学研究应用
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(3-nitrophenyl)-, P-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(3-nitrophenyl)-, P-oxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, and modulation of immune responses .
相似化合物的比较
Similar Compounds
Similar compounds include other urea derivatives and oxazaphosphorine compounds, such as:
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-cyclohexyl-N-hydroxy-, P-oxide
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-methyl-N-hydroxy-, P-oxide
Uniqueness
The uniqueness of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(3-nitrophenyl)-, P-oxide lies in its specific chemical structure, which imparts unique chemical and biological properties. Its combination of urea, bis(2-chloroethyl)amino, and oxazaphosphorine moieties makes it distinct from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


